
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol is an organic compound with the molecular formula C9H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol typically involves the reaction of 1-methylpiperidine with an appropriate aminopropanol derivative. One common method includes the reductive amination of 1-methylpiperidine with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
科学的研究の応用
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
3-Amino-1-(1-methylpiperidin-4-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a piperidine ring makes it particularly versatile in various synthetic and research applications.
特性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC名 |
3-amino-1-(1-methylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-11-6-3-8(4-7-11)9(12)2-5-10/h8-9,12H,2-7,10H2,1H3 |
InChIキー |
IAOHPBFLXKOGKY-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride](/img/structure/B13610843.png)

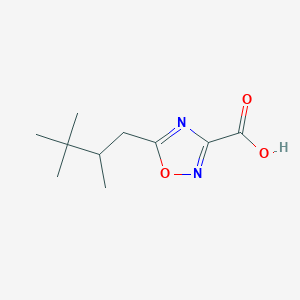
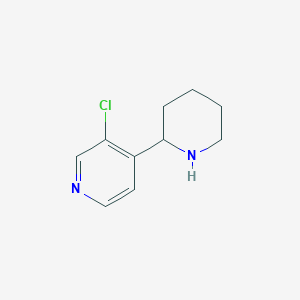
![O-[2-(2-fluorophenyl)ethyl]hydroxylamine](/img/structure/B13610852.png)

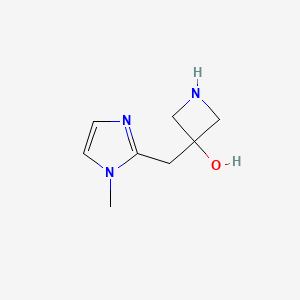

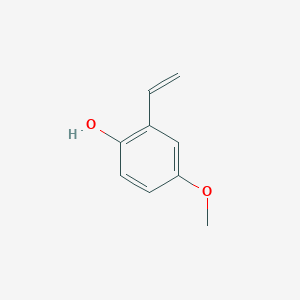


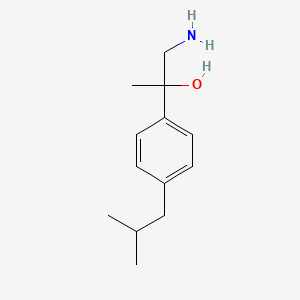
![1-[(Oxolan-2-yl)methyl]cyclopropan-1-amine](/img/structure/B13610913.png)
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
